m-PEG5-azide

Overview

Description

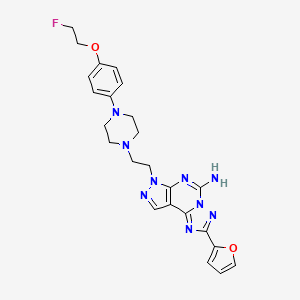

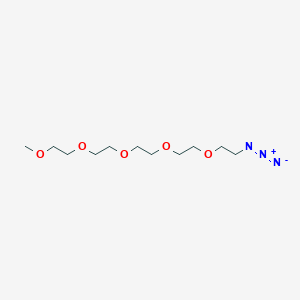

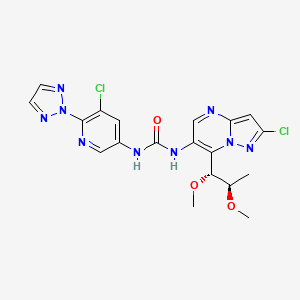

M-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of this compound involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

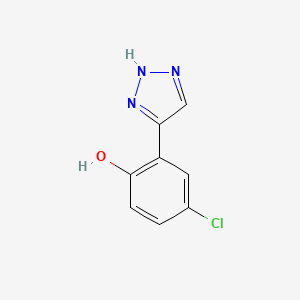

The molecular weight of this compound is 277.32 . Its molecular formula is C11H23N3O5 . The SMILES representation is COCCOCCOCCOCCOCCN=[N+]=[N-] .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications

1. Imaging and Drug Delivery

- A study by Kim et al. (2015) describes the use of m-PEG5-azide derivatives in positron emission tomography (PET) imaging. Specifically, di-cRGD-PEG5-ADIBOT-F, a derivative, showed high binding affinity and successful visualization of tumors with good contrast in vivo (Kim et al., 2015).

2. Polymer and Nanoparticle Synthesis

- Semple et al. (2016) discuss the synthesis of functionalized PEG azides, highlighting their growing applications in conjugation chemistry and targeted drug delivery, especially in nanoparticle-forming polymeric systems (Semple et al., 2016).

3. Biomedical Applications

- Inada et al. (1995) explored how chemical modification with PEG or PM can tailor the molecular properties of therapeutic proteins for improved biostability, reduced immunoreactivity, and extended clearance times (Inada et al., 1995).

- Jiang et al. (2018) utilized this compound in the fabrication of fluorescent organic nanoparticles with potential biomedical applications, especially in biological imaging (Jiang et al., 2018).

4. Bioorthogonal Chemistry

- Xie et al. (2018) demonstrated the application of this compound in bioorthogonal reactions, such as the Staudinger reaction, for efficient bioconjugations including protein PEGylation (Xie et al., 2018).

5. Antifouling Coatings and Hydrogels

- Flavel et al. (2013) utilized PEG derivatives in antifouling coatings, demonstrating their effectiveness in reducing protein adsorption and improving biocompatibility on silicon surfaces (Flavel et al., 2013).

- Liu et al. (2009) synthesized biodegradable PEG-peptide hydrogels using Click chemistry, with potential applications in cell-based wound healing (Liu et al., 2009).

6. Molecular Modification and Functionalization

- Zhang et al. (2020) discussed the synthesis of branched monodisperse oligoethylene glycols and their application in creating 19F MRI-traceable biomaterials (Zhang et al., 2020).

Mechanism of Action

Target of Action

m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.

Safety and Hazards

The safety data sheet for a similar compound, Azide-PEG5-Tos, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .

Biochemical Analysis

Biochemical Properties

m-PEG5-azide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes and proteins through its Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is crucial for the formation of PROTACs.

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of target proteins.

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It participates in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, leading to the formation of PROTACs . These PROTACs then interact with target proteins, leading to their degradation.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a component of PROTACs, its stability and degradation would be closely tied to the stability and degradation of the PROTACs themselves.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would be related to its role in the synthesis of PROTACs . As the concentration of this compound increases, the concentration of PROTACs would also increase, potentially leading to an increase in the degradation of target proteins.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which is a key step in the formation of PROTACs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be closely related to its role in the synthesis of PROTACs . As a component of PROTACs, it would be transported and distributed alongside these molecules.

Subcellular Localization

The subcellular localization of this compound would be determined by its role in the synthesis of PROTACs . As a component of PROTACs, it would likely be found in the same subcellular locations as these molecules.

properties

IUPAC Name |

1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQHYZOCCBXIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

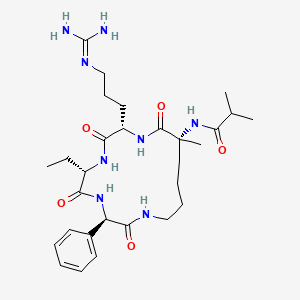

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)